

Application Notes for Intravenous Dantrolene in a Research Setting

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Compound of Interest

Compound Name: *dantrolene*

Cat. No.: *B7796890*

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Introduction

Dantrolene sodium is a postsynaptic muscle relaxant that functions by a unique mechanism, making it a valuable tool in various research settings.[1] It is primarily known for its clinical use in treating malignant hyperthermia, a rare but life-threatening condition triggered by certain anesthetics.[1] In research, intravenous (IV) **dantrolene** is utilized to investigate its effects on conditions involving aberrant calcium release, such as neurodegenerative diseases, muscle disorders, and ischemia-reperfusion injury.

Mechanism of Action

Dantrolene's primary mechanism of action is the inhibition of ryanodine receptors (RyRs), which are intracellular calcium release channels located on the membrane of the sarcoplasmic/endoplasmic reticulum (SR/ER).[2] By binding to RyR1 and RyR3 isoforms, **dantrolene** reduces the release of calcium from these intracellular stores, thereby attenuating the downstream effects of elevated cytosolic calcium.[2][3] This modulation of intracellular calcium signaling is the basis for its therapeutic effects and its application in research to probe the role of calcium dysregulation in various pathological processes.[4]

Intravenous Dantrolene Formulations

The preparation of intravenous **dantrolene** for research applications requires careful attention to the specific formulation being used. The traditional formulation and a newer, more concentrated formulation have different reconstitution procedures.

Formulation	Brand Name(s)	Composition per Vial	Reconstitution Instructions	Final Concentration	Stability
Lyophilized Powder	Dantrium®, Revonto®	20 mg dantrolene sodium, 3000 mg mannitol	Reconstitute with 60 mL of sterile water for injection, USP (without a bacteriostatic agent). Shake until the solution is clear.[5][6]	0.333 mg/mL	Use within 6 hours of reconstitution. Store at controlled room temperature (20-25°C or 68-77°F) and protect from direct light.[5][6]
Nanocrystalline Suspension	Ryanodex®	250 mg dantrolene sodium, 125 mg mannitol	Reconstitute with 5 mL of sterile water for injection, USP (without a bacteriostatic agent). Shake for approximately 20 seconds.	50 mg/mL	Information on stability after reconstitution for research purposes should be obtained from the manufacturer.

Important Note: **Dantrolene** is incompatible with acidic solutions such as 5% Dextrose Injection and 0.9% Sodium Chloride Injection.[5][6] Use only sterile water for injection for reconstitution.[7]

Intravenous Dantrolene Dosages in Animal Models

The appropriate dosage of intravenous **dantrolene** can vary significantly depending on the animal model and the research question. The following table summarizes dosages used in

various preclinical studies.

Animal Model	Dose	Research Context	Key Findings
Swine	3.5 mg/kg	Prophylaxis and treatment of malignant hyperthermia.[8]	This dose, identified as the ED95 for muscle relaxation, effectively prevented and treated malignant hyperthermia.[8]
Swine	5 mg/kg or more	Prevention of malignant hyperthermia.[9]	Prevented the onset of malignant hyperthermia.[9]
Swine	7.5 mg/kg	Treatment of fulminant malignant hyperthermia.[9]	Reversed the metabolic and physiological signs of malignant hyperthermia.[9]
Dog	10 mg/kg (infusion)	Evaluation of electrophysiological effects on the heart. [10]	Prolonged refractory periods of the right atrium and ventricle. [10]
Rat	10 mg/kg/day and 20 mg/kg/day (for 14 days)	Subacute toxicity studies.[1][11]	Relatively non-toxic at these doses.[1][11]
Rat	2.6 +/- 0.7 mg/kg	Pharmacodynamic study (ED95 for depression of skeletal muscle twitch).[12]	Similar pharmacodynamics to a newer microcrystal formulation.[12]

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized Dantrolene (Dantrium®/Revonto®)

Materials:

- Vial of lyophilized **dantrolene** (20 mg)
- 60 mL sterile water for injection, USP (without a bacteriostatic agent)
- 60 mL sterile syringe
- Sterile needles
- 5-micron filter needle (if provided or required)[13]
- Sterile intravenous plastic bag (for infusions)[6]

Procedure:

- Visually inspect the vial of lyophilized **dantrolene** for any particulate matter.
- Using a sterile syringe and needle, draw up 60 mL of sterile water for injection.
- Inject the 60 mL of sterile water for injection into the vial of **dantrolene**.
- Shake the vial vigorously until the solution is clear.[5]
- If using a filter needle, draw up the reconstituted solution into a new sterile syringe using the filter needle.[13]
- Remove the filter needle and replace it with a new sterile needle before administration.[13]
- The final concentration of the solution is 0.333 mg/mL.
- For infusions, the contents of the required number of reconstituted vials can be transferred to a sterile intravenous plastic bag.[6]
- Protect the reconstituted solution from direct light and use it within 6 hours.[5]

Protocol 2: General Procedure for Intravenous Administration in Rodents

Materials:

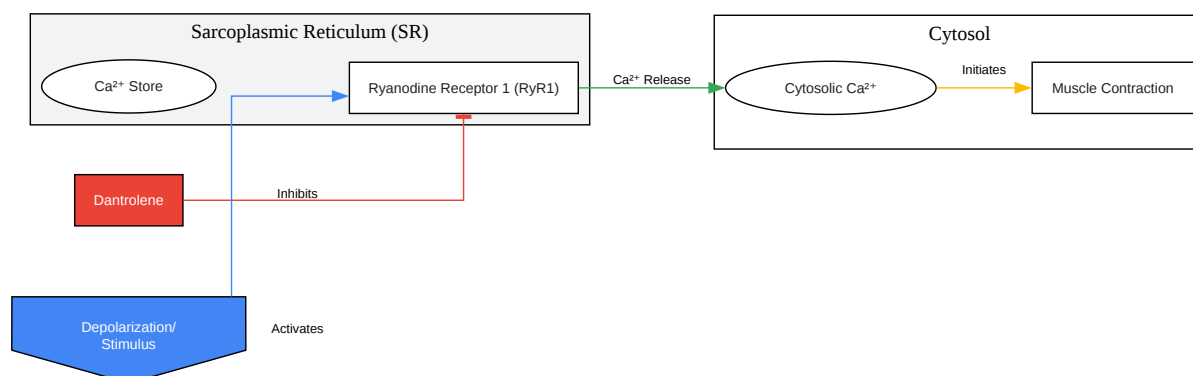
- Reconstituted **dantrolene** solution
- Appropriate size sterile syringes (e.g., 1 mL)
- Sterile needles (e.g., 27-30 gauge) or intravenous catheter
- Animal restrainer or anesthesia equipment
- Warming pad

Procedure:

- Animal Preparation:
 - Accurately weigh the animal to determine the correct dose volume.
 - Anesthetize the animal using an appropriate anesthetic protocol (e.g., isoflurane inhalation) or use a suitable restraining device for conscious animals.
 - Maintain the animal's body temperature using a warming pad.
 - For intravenous catheter placement, surgically expose and cannulate a suitable vein (e.g., tail vein, jugular vein). For bolus injections, the tail vein is commonly used.
- Administration:
 - Draw the calculated volume of the reconstituted **dantrolene** solution into a sterile syringe.
 - For bolus injection: Slowly inject the solution into the tail vein over a period of 1-2 minutes. Observe the animal for any signs of distress.
 - For infusion: Connect the intravenous catheter to an infusion pump and administer the **dantrolene** solution at the desired rate.
- Post-Administration Monitoring:

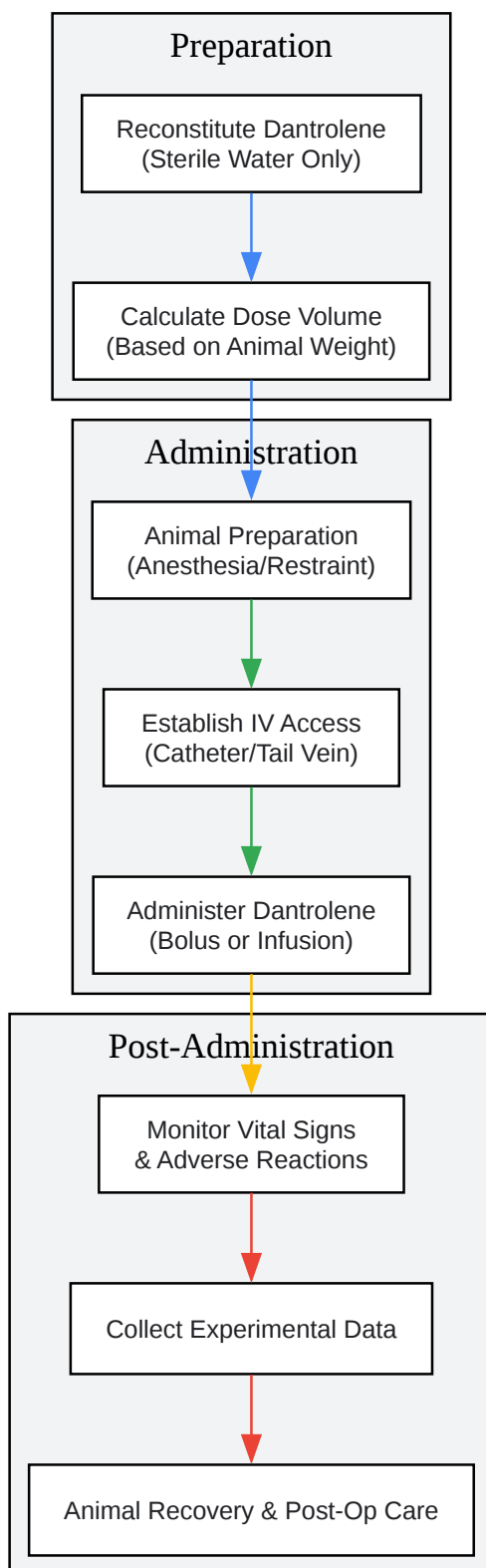
- Monitor the animal for any adverse reactions, including respiratory depression or cardiovascular changes.
- If the animal was anesthetized, monitor its recovery closely.
- Provide post-procedural care as required by the experimental protocol and institutional guidelines.

Visualizations



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Caption: **Dantrolene's** mechanism of action on the ryanodine receptor.



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Caption: Experimental workflow for intravenous **dantrolene** administration.

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